molecular formula C11H13NO B3383196 1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one CAS No. 39788-41-5

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one

Cat. No.: B3383196
CAS No.: 39788-41-5
M. Wt: 175.23 g/mol
InChI Key: VXTRUHWTBSSGTI-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a member of the benzazocin family, characterized by a bicyclic structure that includes a benzene ring fused to an azocine ring

Preparation Methods

The synthesis of 1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one typically involves several key steps. One common method includes the intramolecular Friedel–Crafts alkylation, which forms the azocine ring . Another approach involves an intramolecular Heck cyclization, which is used to construct the bicyclic core of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one has garnered attention for its pharmacological properties:

  • Analgesic Activity : Similar to other compounds in the benzazocin family, it exhibits potential analgesic effects. Research indicates that derivatives of this compound can interact with opioid receptors, suggesting a role in pain management therapies .
  • Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics or antimicrobial agents .
  • Psychoactive Effects : Some derivatives are being investigated for their psychoactive properties. The structure allows for interaction with neurotransmitter systems, potentially leading to novel treatments for psychiatric disorders .

Biological Research

The compound is utilized in biological studies due to its unique structure:

  • Biochemical Probes : Its reactive nature allows it to serve as a biochemical probe in studying protein interactions and enzyme activities. This is crucial for understanding metabolic pathways and drug interactions .
  • Sigma Receptor Studies : The compound's ability to bind selectively to sigma receptors has made it valuable in neuroscience research. It aids in understanding the role of these receptors in various neurological conditions .

Industrial Applications

In addition to its research applications, this compound has industrial relevance:

  • Synthesis of Specialty Chemicals : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of valuable chemical compounds .
  • Material Science : The compound's properties may be exploited in developing new materials with specific functionalities, such as polymers or coatings that require unique chemical characteristics .

Case Study 1: Analgesic Development

A study investigated the analgesic properties of a derivative of this compound. The results indicated that this derivative acted as a partial agonist at the mu-opioid receptor while exhibiting antagonistic properties at the kappa-opioid receptor. This dual action suggests potential for developing pain relief medications with fewer side effects compared to traditional opioids.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one involves its interaction with specific molecular targets in the body. It may act on receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one can be compared with other similar compounds, such as:

Biological Activity

1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the benzazocine family and features a hexahydro structure. It can be synthesized through various methods, including multi-step reactions from simpler precursors like benzo-norbornadiene. A notable synthesis method involves a four-step sequence that yields derivatives with enhanced biological activity compared to traditional analgesics like codeine .

Biological Activity

This compound exhibits several biological activities:

  • Analgesic Properties : In studies involving mouse models, this compound has demonstrated significant analgesic effects. For instance, it was found to be more effective than codeine in the hot-plate test for antinociceptive activity .
  • Lack of Morphine Dependence : Unlike morphine and other opioids, the derivatives of this compound do not support dependence in Rhesus monkeys, indicating a potentially safer profile for pain management .
  • Receptor Interaction : The compound is believed to interact with specific receptors in the central nervous system, modulating pain pathways without the adverse effects associated with conventional opioids .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

  • Analgesic Efficacy : A study published in PubMed highlighted that both the parent compound and its N-methyl derivative exhibited superior analgesic activity compared to codeine in preclinical models. The study utilized various dosages to establish a dose-response relationship .
  • Safety Profile : Research has indicated that these compounds do not lead to significant side effects typically associated with opioid use. This finding was supported by behavioral assessments in animal models that showed no signs of withdrawal or dependence .
  • Mechanism of Action : Investigations into the mechanism of action revealed that this compound acts primarily on mu-opioid receptors but with a unique binding profile that may reduce the risk of addiction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectComparison
Analgesic ActivityMore potent than codeineSignificant
Dependence PotentialNo support for morphine dependenceSafer alternative
Receptor InteractionModulates CNS pain pathwaysUnique profile

Properties

IUPAC Name

2,3,5,6-tetrahydro-1H-3-benzazocin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-5-9-3-1-2-4-10(9)7-8-12-11/h1-4H,5-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTRUHWTBSSGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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